molecular formula C22H31N3O6 B3204372 tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate CAS No. 1035230-11-5

tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate

Cat. No.: B3204372
CAS No.: 1035230-11-5
M. Wt: 433.5 g/mol
InChI Key: GNUFQKBRRDQFOV-UHFFFAOYSA-N
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Description

The compound tert-butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate is a synthetic intermediate featuring a piperidine core functionalized with a tert-butyloxycarbonyl (Boc) protecting group and an amide-linked aromatic moiety. The benzamido substituent contains a nitro group (electron-withdrawing), an isopropoxy ether (electron-donating), and a vinyl group (reactive alkene), which collectively influence its physicochemical and reactivity profiles. This structure is typical of intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis, where modular substitution patterns are critical for target binding and pharmacokinetics .

Properties

IUPAC Name

tert-butyl 4-[(2-ethenyl-5-nitro-4-propan-2-yloxybenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6/c1-7-15-12-19(30-14(2)3)18(25(28)29)13-17(15)20(26)23-16-8-10-24(11-9-16)21(27)31-22(4,5)6/h7,12-14,16H,1,8-11H2,2-6H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUFQKBRRDQFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C=C)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperidine structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and protective groups may also be employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The isopropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used to substitute the isopropoxy group.

Major Products Formed

  • Oxidation: : Nitroso derivatives or nitrate esters.

  • Reduction: : Amines or amides.

  • Substitution: : Alkoxy or hydroxy derivatives.

Scientific Research Applications

Tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous piperidine-carboxylate derivatives documented in recent literature. Key distinctions arise from variations in substituents, molecular weight, purity, and synthetic pathways.

Table 1: Comparative Analysis of Structurally Related Piperidine-Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HPLC Purity (%) Synthesis Yield (%)
tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate (Target Compound) C₂₃H₂₉N₃O₆ 455.5 (calculated) 4-isopropoxy, 5-nitro, 2-vinyl N/A* N/A*
tert-Butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ 454.5 6-methoxy, pyrimidine-4-carboxamido 99.99 65.72
tert-Butyl 4-(5-(3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₅H₃₁N₇O₄ 494.5 3a-dihydropyrazolo-pyrimidine, 6-methoxy 99.21 Not reported
tert-Butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₁₈H₂₄N₄O₃ 344.4 5-amino, 6-methoxy N/A 81

Key Findings

Substituent Effects on Reactivity and Stability The nitro group in the target compound contrasts with the amino group in the reduced analog (Table 1, Row 4). Nitro groups enhance electrophilicity but may reduce metabolic stability compared to amino derivatives .

Synthetic Complexity The target compound’s nitro and vinyl groups likely necessitate multi-step synthesis, including nitration and Heck coupling, whereas analogs with pyrimidine substituents (Table 1, Row 2) require carboxamido coupling steps . Hydrogenation of nitro to amino groups (e.g., Row 4) achieved an 81% yield using Pd/C, suggesting that the target compound’s nitro group could be strategically retained or modified for downstream functionalization .

Purity and Analytical Data

  • Analogs with heteroaromatic substituents (e.g., pyrimidine) exhibit ultra-high HPLC purity (>99%), likely due to optimized crystallization or chromatography protocols. The target compound’s purity would depend on similar purification strategies .

Molecular Weight and Drug-Likeness The target compound’s calculated molecular weight (455.5 g/mol) exceeds typical thresholds for oral bioavailability (Rule of Five). In contrast, the amino-substituted analog (344.4 g/mol) aligns better with drug-like properties, highlighting a trade-off between functional group complexity and pharmacokinetics .

Notes on Evidence and Limitations

  • Evidence Gaps : Direct data on the target compound’s synthesis, purity, or biological activity are absent in the provided sources. Comparisons rely on structurally related analogs.
  • Contradictions : The nitro group’s presence in the target compound versus its reduction in analogs (e.g., Row 4) underscores divergent synthetic objectives—retention for electrophilic reactivity vs. reduction for stability.
  • Methodology : Structural analyses (e.g., NMR, MS) for analogs were performed using standardized protocols, as seen in , which could be extrapolated to the target compound .

Biological Activity

tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate (CAS No. 1035230-11-5) is a synthetic compound belonging to the class of piperidine derivatives. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C22H31N3O6, with a molecular weight of 431.51 g/mol. The structure features a piperidine ring substituted with various functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.78 µg/mL
Compound AVRE3.125 µg/mL
This compoundS. epidermidisNot specified

The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of membrane potential, which is critical for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that piperidine derivatives may possess anticancer activity. A study on structurally related compounds indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 2: Summary of Anticancer Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF720Cell cycle arrest

Case Studies

Several case studies have documented the effectiveness of piperidine derivatives in clinical settings:

  • Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that treatment with a piperidine derivative led to significant reductions in bacterial load compared to standard antibiotics .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that compounds similar to this compound effectively inhibited tumor growth in vitro, suggesting potential for further development as anticancer agents .

Q & A

What are the recommended synthetic routes for preparing tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, starting with the formation of the nitro-substituted benzamide core. A common approach for analogous piperidine-carboxylate derivatives involves:

Amide coupling : Reacting 4-isopropoxy-5-nitro-2-vinylbenzoic acid with tert-butyl 4-aminopiperidine-1-carboxylate using coupling agents like HATU or EDCl in the presence of a base (e.g., DIPEA) in anhydrous DMF .

Protection/deprotection : The tert-butyl carbamate group is introduced early and retained under mild acidic/basic conditions.

Nitro group stability : Ensure reactions avoid reducing conditions to prevent unintended nitro group reduction.
Optimization : Computational tools (e.g., quantum chemical calculations) can predict optimal solvent systems and catalyst efficacy, reducing trial-and-error experimentation .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

Discrepancies may arise due to impurities, polymorphic forms, or measurement protocols. To resolve contradictions:

  • Standardize characterization : Use high-purity samples (>95% by HPLC) and validate methods (e.g., DSC for melting point, shake-flask for solubility).
  • Cross-reference data : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives with nitro groups) to identify trends .
  • Replicate conditions : If a study reports instability in polar solvents, test under identical storage temperatures and solvent systems .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Beyond basic NMR and MS:

  • 2D NMR (HSQC, HMBC) : Resolves ambiguities in amide bond orientation and vinyl group configuration .
  • X-ray crystallography : Provides definitive proof of stereochemistry and crystal packing effects, especially for nitro and vinyl groups .
  • In situ FTIR : Monitors reactive intermediates during synthesis (e.g., nitro group vibrations at ~1520 cm⁻¹) .

What safety protocols are essential when handling this compound in laboratory settings?

  • Respiratory/eye protection : Required due to potential dust formation; use NIOSH-approved N95 masks and goggles .
  • Incompatibility alerts : Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions .
  • Waste disposal : Segregate nitro-containing waste and consult certified agencies for incineration protocols .

How can computational modeling enhance the design of derivatives or predict the reactivity of this compound?

  • Reaction path simulations : Tools like Gaussian or ORCA model transition states for amide bond hydrolysis or nitro group reactions .
  • Docking studies : Predict binding affinity of derivatives with biological targets (e.g., enzymes inhibited by nitro-aromatic compounds) .
  • Solvent optimization : COSMO-RS simulations identify solvents that maximize yield while minimizing side reactions .

What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C for 24–72 hours.
  • HPLC-MS monitoring : Track degradation products (e.g., nitro-to-amine reduction or tert-butyl group cleavage) .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures to room temperature .

How can researchers mitigate challenges in purifying this compound due to its nitro and vinyl functional groups?

  • Chromatography : Use silica gel modified with ethyl acetate/hexane gradients (3:7 to 4:6) to separate polar nitro-containing byproducts .
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/heptane) to exploit differences in solubility of vinyl vs. nitro isomers .
  • Avoid high temperatures : Prevent vinyl group polymerization during rotary evaporation .

What are the implications of the nitro group’s electronic effects on the compound’s reactivity in further functionalization reactions?

The nitro group is a strong electron-withdrawing moiety, which:

  • Activates electrophilic substitution : Directs reactions to the ortho/para positions of the benzene ring.
  • Inhibits nucleophilic attack : Requires harsh conditions (e.g., Pd-catalyzed cross-coupling) for modifications at the vinyl group .
  • Redox sensitivity : Use controlled reducing agents (e.g., Zn/HCl) to selectively reduce nitro to amine without affecting the vinyl group .

How can discrepancies in biological activity data for this compound be systematically evaluated?

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3).
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain variability .
  • Compare with analogs : Benchmark against tert-butyl piperidine derivatives lacking the nitro group to isolate functional group contributions .

What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

  • Flow chemistry : Continuous amide coupling reduces exothermic risks and improves mixing efficiency .
  • Catalyst recycling : Immobilize coupling agents on resins to reduce costs .
  • Process analytical technology (PAT) : In-line FTIR or Raman monitors reaction progress in real-time, minimizing batch failures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-isopropoxy-5-nitro-2-vinylbenzamido)piperidine-1-carboxylate

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